1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of phenyl ethanones This compound is characterized by the presence of two phenyl rings, one substituted with hydroxyl and methyl groups, and the other with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxy-5-methylbenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding chalcone intermediate.
Reduction: The chalcone intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone can be compared with other similar compounds such as:
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Lacks the methyl group on the phenyl ring.
1-(2,4-Dihydroxy-5-methylphenyl)-2-phenylethanone: Lacks the methoxy group on the phenyl ring.
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-hydroxyphenyl)ethanone: Substituted with a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56308-10-2 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O4/c1-10-7-13(16(19)9-14(10)17)15(18)8-11-3-5-12(20-2)6-4-11/h3-7,9,17,19H,8H2,1-2H3 |
InChI Key |
RBQZGPFFKTUOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)C(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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